![molecular formula C7H7BrN4 B2856110 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 13223-38-6](/img/structure/B2856110.png)
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (2-Bromo-DMPT) is a heterocyclic compound found in nature, and is a derivative of the triazole ring system. It is a versatile molecule with a wide range of applications in many different fields, including medicinal chemistry, agrochemicals, and materials science.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous natural products that exhibit a wide range of biological activities . The compound’s structure allows for the introduction of additional functional groups, making it a versatile building block in organic synthesis.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a core structure for developing new pharmaceuticals. Its triazolopyrimidine core is found in compounds acting as RORγt inverse agonists, which are relevant in treating autoimmune diseases . Additionally, it’s used in creating JAK1 and JAK2 inhibitors, which have implications in treating various cancers and inflammatory conditions .
Cardiovascular Therapeutics
The triazolopyrimidine derivatives have been utilized in the treatment of cardiovascular disorders. Their ability to modulate enzyme activity and receptor binding makes them suitable candidates for developing novel drugs aimed at treating heart diseases .
Antidiabetic Agents
Compounds derived from 2-Bromo-5,7-dimethyl-triazolopyrimidine have been explored as potential antidiabetic agents. They play a role in the management of type 2 diabetes by influencing the signaling pathways involved in glucose metabolism .
Antimalarial Activity
This compound is also a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which show promise as antimalarial agents. The inhibition of this enzyme is crucial in the life cycle of the malaria parasite, making it a target for antimalarial drug development .
Material Sciences
Beyond its biological applications, 2-Bromo-5,7-dimethyl-triazolopyrimidine finds use in material sciences. Its derivatives can be engineered to possess properties suitable for various applications, including as components in electronic devices .
Eco-Friendly Synthesis Methods
The compound is involved in microwave-mediated, catalyst-free synthesis methods, which are eco-friendly and efficient. This approach is beneficial for large-scale production and aligns with the principles of green chemistry .
Pharmacological Research
Lastly, the compound is used in pharmacological research, particularly in studying the binding interactions with HIV TAR RNA. This research is pivotal in understanding the mechanisms of viral replication and in developing RNA-targeted therapies .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Based on the known actions of similar compounds, it can be inferred that this compound may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given the potential targets of similar compounds, it can be speculated that this compound may influence pathways related to immune response, oxygen sensing, and signal transduction .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound may modulate the activity of its targets, leading to changes in the associated biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBMEMUKZHCDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
CAS RN |
13223-38-6 |
Source
|
Record name | 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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